Cas no 214476-68-3 (3-Quinolinecarbonitrile, 4-chloro-5,8-diMethoxy-)

3-Quinolinecarbonitrile, 4-chloro-5,8-dimethoxy-, is a substituted quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the chloro and dimethoxy functional groups, enhance reactivity and selectivity, making it a valuable intermediate in synthetic chemistry. The electron-withdrawing nitrile group further contributes to its utility in nucleophilic substitution and cyclization reactions. This compound exhibits stability under standard conditions, ensuring consistent performance in laboratory settings. Its well-defined molecular structure allows for precise modifications, facilitating the development of novel bioactive compounds. Researchers may find it particularly useful in the synthesis of heterocyclic frameworks or as a precursor for specialized fine chemicals.
3-Quinolinecarbonitrile, 4-chloro-5,8-diMethoxy- structure
214476-68-3 structure
Product Name:3-Quinolinecarbonitrile, 4-chloro-5,8-diMethoxy-
CAS No:214476-68-3
MF:C12H9ClN2O2
MW:248.665061712265
CID:831561
Update Time:2026-04-29

3-Quinolinecarbonitrile, 4-chloro-5,8-diMethoxy- Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarbonitrile, 4-chloro-5,8-diMethoxy-
    • 4-Chloro-5,8-dimethoxy-3-quinolinecarbonitrile
    • 4-CHLORO-5,8-DIMETHOXYQUINOLINE-3-CARBONITRILE
    • (4-chloro-phenyl)-(4-nitro-phenyl)-amine
    • 4-Chlor-4'-nitro-diphenylamin
    • 4-Chloro-4'
    • 4-chloro-4'-nitrodiphenylamine
    • 4-chloro-5,8-dimethoxy-quinoline-3-carbonitrile
    • 4-chloro-N-(4-nitrophenyl)aniline
    • 4-Chloro-N-(4-nitrophenyl)benzenamine
    • 4-nitro-4'-chloro-diphenyl amine
    • AC1L4EN6
    • Benzenamine, 4-chloro-N-(4-nitrophenyl)-
    • BRN 2125828
    • CCRIS 5172
    • CTK1A5616
    • Inchi: InChI=1S/C12H9ClN2O2/c1-16-8-3-4-9(17-2)12-10(8)11(13)7(5-14)6-15-12/h3-4,6H,1-2H3
    • InChI Key: XUMPXASXBIBARL-UHFFFAOYSA-N
    • SMILES: COC1=C2C(=C(C#N)C=NC2=C(C=C1)OC)Cl

Computed Properties

  • Exact Mass: 248.03537
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 55.14

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Additional information on 3-Quinolinecarbonitrile, 4-chloro-5,8-diMethoxy-

Introduction to 3-Quinolinecarbonitrile, 4-chloro-5,8-dimethoxy- (CAS No. 214476-68-3)

3-Quinolinecarbonitrile, 4-chloro-5,8-dimethoxy-, identified by the Chemical Abstracts Service Number (CAS No.) 214476-68-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the quinoline family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its chloro and methoxy substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and molecular design.

The molecular structure of 3-Quinolinecarbonitrile, 4-chloro-5,8-dimethoxy- consists of a quinoline core with a nitrile group at the 3-position, and chloro substituents at the 4-position. Additionally, methoxy groups are present at the 5- and 8-positions. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of electron-withdrawing groups such as the nitrile moiety and electron-donating groups like the methoxy groups creates a balance that can modulate reactivity and binding affinity.

In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds within this class exhibit properties ranging from antimicrobial to anticancer effects. The 4-chloro-5,8-dimethoxy substituents in particular have been shown to enhance binding affinity to certain biological receptors, making this derivative a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of 3-Quinolinecarbonitrile, 4-chloro-5,8-dimethoxy- is its potential as a lead compound for the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with improved pharmacokinetic profiles and target specificity. For instance, modifications at the 4-chloro position have been found to enhance metabolic stability, while the methoxy groups contribute to solubility and bioavailability. These characteristics are critical for ensuring that a drug candidate can effectively reach its target site within the body and maintain its therapeutic effect over time.

The nitrile group at the 3-position of the quinoline core is another key feature that contributes to the compound's versatility. Nitrile groups are known for their ability to participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions, which can be exploited in synthetic chemistry to create more complex molecular architectures. This reactivity makes 3-Quinolinecarbonitrile, 4-chloro-5,8-dimethoxy- a valuable building block for constructing novel heterocycles with tailored biological activities.

Recent advancements in computational chemistry have further accelerated the discovery process for quinoline derivatives like 3-Quinolinecarbonitrile, 4-chloro-5,8-dimethoxy-. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets at an atomic level. By integrating experimental data with computational predictions, scientists can rapidly screen large libraries of compounds and identify those with high potential for further development. This approach has already led to several promising candidates entering clinical trials for various diseases.

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-5,8-dimethoxy- involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic steps often include condensation reactions to form the quinoline core followed by selective functionalization at specific positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for these complex molecules. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce chloro and methoxy groups with high precision.

In addition to its pharmaceutical applications,3-Quinolinecarbonitrile, 4-chloro-5, 8-dimethoxy- has shown promise in other areas of research as well. Its unique electronic properties make it an interesting candidate for materials science applications, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The ability to tune its electronic structure through strategic functionalization opens up possibilities for creating novel materials with tailored optoelectronic properties.

The growing body of research on 3- Quinolinecarbonitrile, 4-chloro- 5, 8-dimethoxy underscores its significance as both a research tool and a potential therapeutic agent. As our understanding of its biological activities continues to expand,3- Quinolinecarbonitrile, 4- chloro- 5, 8-dimethoxy is likely to play an increasingly important role in drug discovery efforts across multiple therapeutic areas. Its structural complexity combined with its demonstrated biological efficacy makes it a cornerstone compound in modern medicinal chemistry.

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